molecular formula C10H18F2N4 B11746869 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine

Cat. No.: B11746869
M. Wt: 232.27 g/mol
InChI Key: NXKAODPTXPNTFA-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a difluoroethyl group and a dimethylaminoethylamine moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Attachment of the Dimethylaminoethylamine Moiety: The final step involves the alkylation of the pyrazole ring with 2-(dimethylamino)ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethylamine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the difluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrazole-containing molecules.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like 1-phenyl-3-(2,2-difluoroethyl)-1H-pyrazole and 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole share structural similarities.

    Dimethylaminoethylamine Derivatives: Compounds such as N,N-dimethyl-2-(pyrazol-4-yl)ethylamine and N,N-dimethyl-2-(1H-pyrazol-4-yl)ethylamine are closely related.

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the difluoroethyl group and the dimethylaminoethylamine moiety allows for unique interactions and reactivity patterns not observed in other similar compounds.

Properties

Molecular Formula

C10H18F2N4

Molecular Weight

232.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H18F2N4/c1-15(2)4-3-13-5-9-6-14-16(7-9)8-10(11)12/h6-7,10,13H,3-5,8H2,1-2H3

InChI Key

NXKAODPTXPNTFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CN(N=C1)CC(F)F

Origin of Product

United States

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